2-[Anilino(pentafluorophenyl)methyl]phenol
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Overview
Description
2-[Anilino(pentafluorophenyl)methyl]phenol is an organic compound with the molecular formula C₁₉H₁₂F₅NO It is characterized by the presence of an aniline group attached to a pentafluorophenyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Anilino(pentafluorophenyl)methyl]phenol typically involves the reaction of aniline with pentafluorobenzaldehyde, followed by a condensation reaction with phenol. The reaction conditions often include the use of a suitable solvent such as methanol or ethanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Anilino(pentafluorophenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms on the pentafluorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[Anilino(pentafluorophenyl)methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[Anilino(pentafluorophenyl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-1,4-naphthoquinone: Known for its antifungal activity.
2-Phenoxy-1,4-naphthoquinone: Used in various medicinal applications.
Uniqueness
2-[Anilino(pentafluorophenyl)methyl]phenol is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
CAS No. |
918970-47-5 |
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Molecular Formula |
C19H12F5NO |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
2-[anilino-(2,3,4,5,6-pentafluorophenyl)methyl]phenol |
InChI |
InChI=1S/C19H12F5NO/c20-14-13(15(21)17(23)18(24)16(14)22)19(11-8-4-5-9-12(11)26)25-10-6-2-1-3-7-10/h1-9,19,25-26H |
InChI Key |
QITOUVXJIXPUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC=CC=C2O)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
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